
SSR97225
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SSR97225 is Tubulin-binding agent with potential antineoplastic activity. This compound binds to tubulin, arresting the cell cycle at the G2/M checkpoint and preventing mitosis.
Q & A
Basic Research Question: What is the mechanism of action of SSR97225 in disrupting tumor vasculature?
Answer:
this compound binds to tubulin at the colchicine-binding site, destabilizing microtubule dynamics and inducing mitotic arrest at the G2/M phase. This disrupts endothelial cell function in tumor vasculature, leading to reduced blood flow and subsequent tumor necrosis . Methodologically, this mechanism can be validated via in vitro tubulin polymerization assays and confocal microscopy to visualize microtubule destabilization in endothelial cells.
Basic Research Question: What were the primary objectives and findings of the Phase I clinical trial for this compound?
Answer:
The Phase I trial (NCT00547261) aimed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in refractory solid tumor patients. Key findings included:
- Trial Design : Two arms—Arm A (single IV infusion every 3 weeks) and Arm B (weekly infusions for 3 weeks).
- Key Exclusion Criteria : ECOG performance status >2, ≥5 prior chemotherapy lines, unresolved toxicities from prior treatments .
- Outcome : Discontinued in Phase I due to insufficient efficacy or toxicity profile, though specific DLTs were not publicly detailed .
Advanced Research Question: How can researchers reconcile contradictions between preclinical efficacy and clinical discontinuation of this compound?
Answer:
Contradictions may arise from differences in tumor microenvironment complexity, pharmacokinetic (PK)/pharmacodynamic (PD) variability, or species-specific drug metabolism. To address this:
- PK/PD Modeling : Use physiologically based pharmacokinetic (PBPK) models to compare preclinical (rodent) and human data.
- Tumor Vasculature Biomarkers : Integrate dynamic contrast-enhanced MRI (DCE-MRI) in preclinical studies to mirror clinical trial imaging protocols .
- Resistance Mechanisms : Perform RNA sequencing on post-treatment biopsies to identify upregulated survival pathways (e.g., HIF-1α) .
Advanced Research Question: What experimental models best recapitulate this compound’s vascular-disrupting effects for translational research?
Answer:
- 3D Vascular Co-Cultures : Use endothelial-fibroblast co-cultures in collagen matrices to mimic tumor vasculature.
- Patient-Derived Xenografts (PDX) : Prioritize PDX models with high vascular endothelial growth factor (VEGF) expression to assess drug penetration and efficacy.
- Zebrafish Angiogenesis Assays : Quantify anti-angiogenic effects via transgenic fli1:EGFP zebrafish .
Methodological Question: How should dose-escalation studies for tubulin-binding agents like this compound be designed?
Answer:
- Accelerated Titration : Start with single-patient cohorts until moderate toxicity (Grade 2) is observed, then switch to 3+3 design.
- Pharmacodynamic Endpoints : Include microtubule stability biomarkers (e.g., plasma tubulin polymerization levels) alongside traditional toxicity metrics.
- Interim Analysis : Conduct Bayesian adaptive designs to adjust dosing schedules based on early PK data .
Methodological Question: What statistical approaches are critical for analyzing conflicting efficacy data in this compound studies?
Answer:
- Meta-Analysis : Pool data from preclinical studies (e.g., NCI-60 cell line screens) using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or studies with high risk of bias (e.g., small sample sizes).
- Machine Learning : Apply clustering algorithms to identify subpopulations with differential drug responses .
Advanced Research Question: How can researchers optimize toxicity profiling for this compound-like compounds?
Answer:
- Cardiotoxicity Screening : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to predict QT prolongation risks.
- Hepatotoxicity Assays : Combine 3D liver spheroids with transcriptomic profiling (e.g., ROS pathway activation).
- Immune Cell Crosstalk : Assess cytokine release syndrome (CRS) risks via PBMC co-cultures with endothelial cells .
Methodological Question: What pharmacokinetic parameters are essential for evaluating this compound in combination therapies?
Answer:
- Drug-Drug Interaction (DDI) Studies : Use cytochrome P450 inhibition assays (e.g., CYP3A4/5) to assess metabolic interference.
- Tissue Distribution : Quantify drug levels in tumor vs. normal tissues via LC-MS/MS with isotopic labeling.
- Half-Life Synergy : Model synergistic effects using Chou-Talalay combination indices under varying exposure durations .
Advanced Research Question: What strategies mitigate resistance to vascular-disrupting agents like this compound?
Answer:
- Hypoxia Modulation : Co-administer HIF-1α inhibitors (e.g., digoxin) to counteract adaptive tumor hypoxia.
- Stromal Targeting : Combine with focal adhesion kinase (FAK) inhibitors to disrupt pericyte-mediated survival signals.
- Nanoparticle Delivery : Use albumin-bound formulations to enhance tumor accumulation and evade efflux pumps .
Methodological Question: How should researchers validate tubulin-binding efficacy in heterogeneous tumor samples?
Answer:
- Multiplex Immunofluorescence : Stain for α/β-tubulin isoforms, Ki-67 (proliferation), and CD31 (vasculature) in FFPE sections.
- Single-Cell RNA Sequencing : Identify transcriptional subpopulations resistant to microtubule disruption.
- Cryo-Electron Microscopy : Resolve drug-tubulin binding conformations at near-atomic resolution .
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SSR97225; SSR 97225; SSR-97225. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.